N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride
CAS No.: 1170254-65-5
Cat. No.: VC2792567
Molecular Formula: C12H18ClNO3S
Molecular Weight: 291.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170254-65-5 |
|---|---|
| Molecular Formula | C12H18ClNO3S |
| Molecular Weight | 291.79 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H17NO3S.ClH/c1-16-12-4-2-10(3-5-12)8-13-11-6-7-17(14,15)9-11;/h2-5,11,13H,6-9H2,1H3;1H |
| Standard InChI Key | CDUGHHVJUSUBAP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2CCS(=O)(=O)C2.Cl |
Introduction
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique molecular structure and potential applications. This compound is characterized by its incorporation of both thiophene and methoxybenzyl moieties, which may contribute to its biological activity and solubility properties.
Synthesis and Chemical Reactions
The synthesis of N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride typically involves multi-step organic reactions. These reactions may include various conditions such as temperature, solvents, and catalysts, which can vary depending on the synthetic route chosen.
| Synthetic Route | Conditions | Reagents |
|---|---|---|
| Multi-step organic reactions | Temperature, solvents, catalysts | Specific reagents depending on the route |
The compound can undergo various chemical reactions typical for amines and aromatic compounds, including substitution and addition reactions. Detailed reaction mechanisms would depend on the specific conditions and reagents used.
Potential Applications
N-(1,1-dioxidotetrahydrothien-3-yl)-N-(4-methoxybenzyl)amine hydrochloride has potential applications in several scientific fields, particularly in medicinal chemistry. Its unique structure suggests it could act as a receptor agonist or inhibitor, making it a candidate for further research in pharmacology.
Research Findings and Future Directions
While detailed quantitative data regarding the compound's biological activity, such as binding affinities or inhibition constants, are not fully elucidated, its structural features suggest potential for interaction with biological molecules. Further experimental studies are necessary to characterize these properties comprehensively.
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